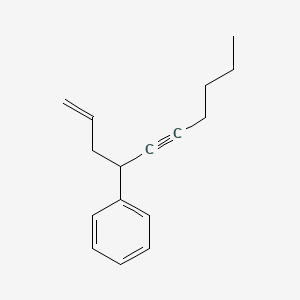
1,2,3-Tris(2-methoxyethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(2-methoxyethoxy)propane: is an organic compound belonging to the class of glycerolipids It is characterized by the presence of three 2-methoxyethoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(2-methoxyethoxy)propane can be synthesized through a multi-step process involving the reaction of glycerol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include the use of continuous reactors, advanced purification techniques, and quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tris(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(2-methoxyethoxy)propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3-Tris(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, stabilizer, or reactant in various biochemical and chemical processes. Its unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tris(2-cyanoethoxy)propane: Similar in structure but contains cyano groups instead of methoxyethoxy groups.
1,2,3-Tris(chloromethoxy)propane: Contains chloromethoxy groups, leading to different chemical properties and reactivity.
Tris[2-(2-methoxyethoxy)ethyl]amine: Contains an amine group, which imparts different chemical and biological properties.
Uniqueness: 1,2,3-Tris(2-methoxyethoxy)propane is unique due to its specific combination of methoxyethoxy groups, which confer distinct solubility, reactivity, and stability properties. This makes it particularly useful in applications requiring specific solvent or stabilizing characteristics.
Eigenschaften
Molekularformel |
C12H26O6 |
|---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1,2,3-tris(2-methoxyethoxy)propane |
InChI |
InChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
YGGHNMYTNZNMQF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(COCCOC)OCCOC |
Verwandte CAS-Nummern |
305812-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
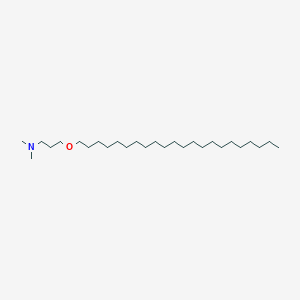
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
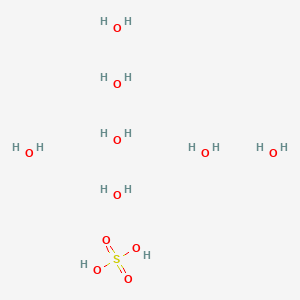
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)

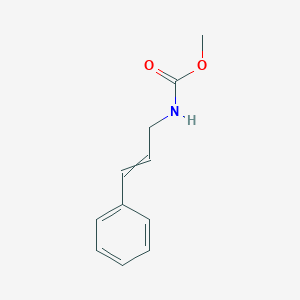
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
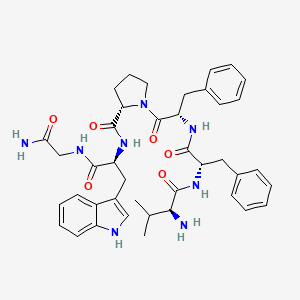
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
